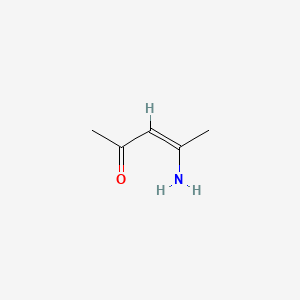
CYTISINE
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytisine can be synthesized through various methods. One common synthetic route involves the use of quinolizidine alkaloids as starting materials. The synthesis typically involves multiple steps, including cyclization and reduction reactions . For instance, a ring-closing metathesis (RCM) reaction can be used to form the core structure of this compound .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as the seeds of Cytisus laburnum (Golden Rain acacia) . The extraction process includes solvent extraction followed by purification steps like chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Cytisine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form N-oxide derivatives . Reduction reactions can convert this compound into its dihydro form, which has different pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Solvents such as methanol and acetonitrile are often used in these reactions .
Major Products Formed
The major products formed from the chemical reactions of this compound include N-oxide derivatives and dihydrothis compound . These derivatives have been studied for their potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Cytisine has a wide range of scientific research applications:
Chemistry: This compound is used as a ligand in the study of nicotinic acetylcholine receptors.
Biology: It serves as a tool to understand the mechanisms of nicotine addiction and withdrawal.
Medicine: this compound is primarily used as a smoking cessation aid.
Industry: This compound is used in the pharmaceutical industry for the production of smoking cessation aids.
Wirkmechanismus
Cytisine exerts its effects by binding to nicotinic acetylcholine receptors in the brain . It acts as a partial agonist at these receptors, which means it can activate them but not to the same extent as nicotine . This partial activation helps to alleviate nicotine withdrawal symptoms and reduce the urge to smoke . The primary molecular targets are the α4β2 nicotinic acetylcholine receptors, which are central to the reward pathway involved in nicotine addiction .
Vergleich Mit ähnlichen Verbindungen
Cytisine is often compared to other smoking cessation aids like varenicline and nicotine replacement therapies.
Varenicline: Like this compound, varenicline is a partial agonist of nicotinic acetylcholine receptors.
Nicotine Replacement Therapies: These therapies provide nicotine to the body to reduce withdrawal symptoms.
Similar compounds to this compound include:
- Varenicline
- Nicotine
- Lobeline
Each of these compounds has unique properties and mechanisms of action, but this compound stands out for its affordability and long history of use in smoking cessation .
Eigenschaften
IUPAC Name |
(1S,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]1C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B7722888.png)


![2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride](/img/structure/B7722935.png)
![1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B7722936.png)
![1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate](/img/structure/B7722952.png)

